12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a dioxaphosphocine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl intermediates, followed by their coupling with indeno derivatives under controlled conditions. The final step involves the formation of the dioxaphosphocine ring through a cyclization reaction, often facilitated by specific catalysts and reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with modified biological activities .
Scientific Research Applications
12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl groups are known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disrupted cellular processes and potential therapeutic effects . Additionally, the dioxaphosphocine ring may interact with other biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent with a similar trimethoxyphenyl group, known for inhibiting tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts, also contains a trimethoxyphenyl group.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness
12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its combination of the trimethoxyphenyl groups and the dioxaphosphocine ring, which together contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C35H35O10P |
---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C35H35O10P/c1-38-25-15-21(16-26(39-2)33(25)42-5)23-9-7-19-11-13-35-14-12-20-8-10-24(22-17-27(40-3)34(43-6)28(18-22)41-4)32(30(20)35)45-46(36,37)44-31(23)29(19)35/h7-10,15-18H,11-14H2,1-6H3,(H,36,37) |
InChI Key |
VCZHJWXBHNKXJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=C(C(=C7)OC)OC)OC)OP(=O)(O3)O)C=C2 |
Origin of Product |
United States |
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